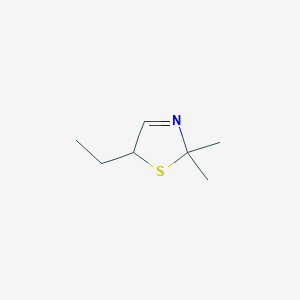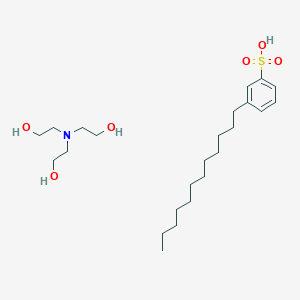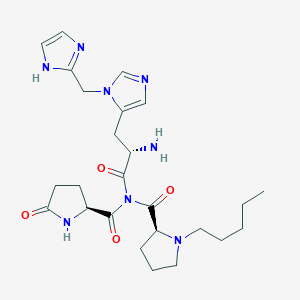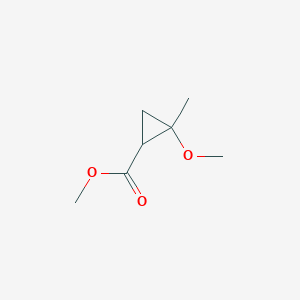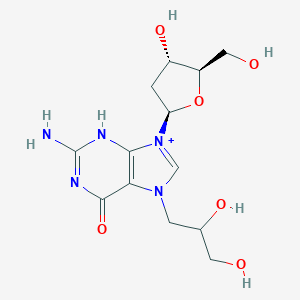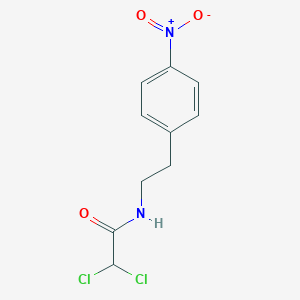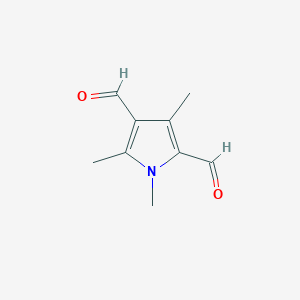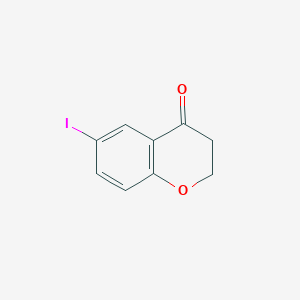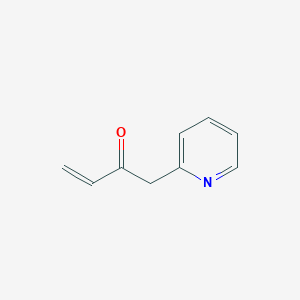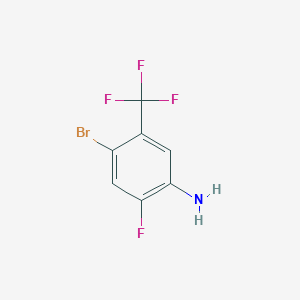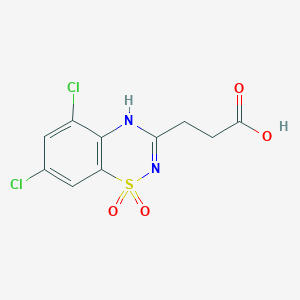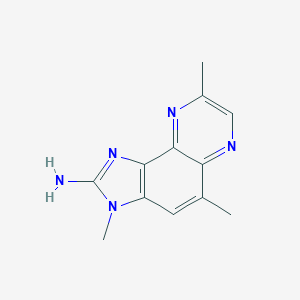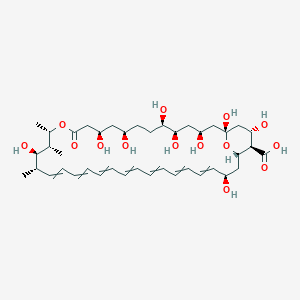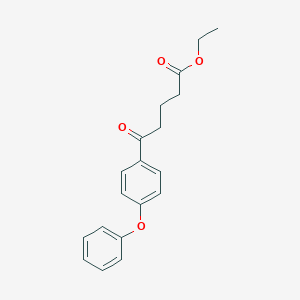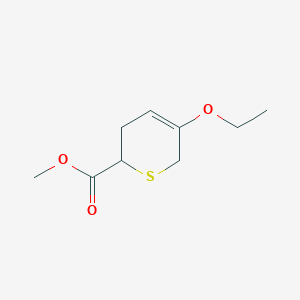
methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate, also known as METC, is a chemical compound that belongs to the class of thiopyran-2-carboxylate esters. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the cells. methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. It has also been found to activate the caspase cascade, leading to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has also been found to inhibit the activity of COX-2 and iNOS, leading to a reduction in the production of prostaglandins and nitric oxide, respectively. methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit angiogenesis, which is essential for the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent pharmacological activities. However, methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has some limitations for lab experiments. It is highly reactive and can undergo hydrolysis and oxidation, leading to the formation of impurities. methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate is also sensitive to light and heat, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for the research on methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate. One potential direction is to investigate the structure-activity relationship of methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate and its analogs to identify more potent and selective compounds. Another direction is to study the pharmacokinetics and pharmacodynamics of methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate in vivo to determine its efficacy and safety in animal models. Additionally, the potential of methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases should be explored further. Finally, the use of methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate in combination with other drugs or therapies should be investigated to enhance its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate involves the reaction of 5-ethoxy-2-thiouracil with methyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to yield the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit various pharmacological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has been evaluated for its potential as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases.
Eigenschaften
CAS-Nummer |
100946-75-6 |
|---|---|
Produktname |
methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate |
Molekularformel |
C9H14O3S |
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
methyl 5-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-12-7-4-5-8(13-6-7)9(10)11-2/h4,8H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
UEBATUQXXMVDBK-UHFFFAOYSA-N |
SMILES |
CCOC1=CCC(SC1)C(=O)OC |
Kanonische SMILES |
CCOC1=CCC(SC1)C(=O)OC |
Synonyme |
2H-Thiopyran-2-carboxylicacid,5-ethoxy-3,6-dihydro-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



